3-Oxo-4-(2-chlorophenyl)butanoic acid
Description
Properties
CAS No. |
219975-11-8 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
RFUFPERQWYOWKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Oxo-4-(2-chlorophenyl)butanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:
- Building Block : It is used as a precursor in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
- Reactivity : The ketone and carboxylic acid functional groups enable diverse reactions such as:
- Condensation Reactions : Forming larger molecular structures.
- Reduction Reactions : Converting the ketone to alcohols.
- Substitution Reactions : Modifying the chlorophenyl group for further functionalization.
Biological Research
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : Studies have shown that compounds similar to this one can inhibit enzymes involved in critical metabolic pathways, including kynurenine 3-hydroxylase (KYN-3-OHase). This enzyme plays a role in neurodegenerative diseases by regulating the metabolism of tryptophan to neuroactive metabolites .
Potential Therapeutic Applications
The inhibition of KYN-3-OHase suggests that this compound may have therapeutic potential in treating conditions such as:
- Neurodegenerative Diseases : Including Alzheimer's disease, Huntington's disease, and Parkinson's disease. The modulation of kynurenine metabolism could help mitigate neurotoxic effects associated with these conditions .
Case Study 1: Kynurenine Pathway Modulation
A study investigated the effects of various derivatives of 4-oxo-butanoic acids on KYN-3-OHase activity. Results indicated that certain derivatives significantly inhibited the enzyme, leading to increased levels of kynurenic acid, which has neuroprotective properties .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound revealed that modifications to the chlorophenyl group could enhance biological activity and selectivity towards specific enzymes involved in metabolic pathways .
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Its ability to act as a versatile intermediate allows for its use in creating specialty chemicals that have applications in pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for complex organic molecules. |
| Biological Research | Potential enzyme inhibitor with implications for neurodegenerative disease treatment. |
| Industrial Production | Used in the synthesis of specialty chemicals and pharmaceuticals. |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 3-Oxo-4-(2-chlorophenyl)butanoic acid with analogous compounds:
Physicochemical Properties
- Polarity and Solubility: The 2-chlorophenyl group in the target compound increases lipophilicity compared to non-halogenated analogs.
- Acidity: The 3-oxo group enhances acidity (pKa ~3–4) relative to unsubstituted butanoic acid (pKa ~4.8). Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) exhibit stronger electron-withdrawing effects, further lowering pKa .
- Thermal Stability : Compounds with bulky substituents (e.g., 4-phenyl in ) show higher melting points due to increased crystalline packing efficiency .
Key Research Findings
Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit enhanced metabolic stability due to stronger C–F bonds, making them candidates for prolonged drug action .
Analytical Challenges: Volatile analogs like 3-methyl butanoic acid () are detectable via SPME-Arrow–GC–MS, but non-volatile derivatives like the target compound require LC-MS or NMR for characterization .
Toxicity Considerations: Chlorinated aromatic compounds may pose bioaccumulation risks, necessitating rigorous toxicity profiling. Amino-substituted derivatives () could form reactive metabolites, requiring further safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
